

## An In-depth Technical Guide to the Discovery and Synthesis of Disomotide Peptide

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Compound of Interest		
Compound Name:	Disomotide	
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## **Executive Summary**

**Disomotide**, also known as G209-2M, is a synthetic peptide vaccine that has been investigated for its potential in cancer immunotherapy, particularly for melanoma. It is a modified version of an epitope from the melanoma-associated antigen glycoprotein 100 (gp100). Specifically, it is the 209-217 amino acid sequence of gp100 with a substitution of threonine (T) at position 210 with methionine (M), resulting in the sequence IMDQVPFSV. This modification enhances the peptide's binding affinity to the human leukocyte antigen (HLA)-A\*0201 molecule, leading to a more robust activation of cytotoxic T lymphocytes (CTLs) against melanoma cells. This guide provides a comprehensive overview of the discovery, synthesis, and biological activity of **Disomotide**, with a focus on its mechanism of action in modulating the anti-tumor immune response, including its interplay with the PD-1/PD-L1 signaling pathway.

#### **Discovery and Rationale**

**Disomotide** emerged from the field of cancer immunology, which sought to harness the body's own immune system to fight cancer. Researchers identified that melanoma cells often express the gp100 antigen, making it a potential target for immunotherapy.[1] T-cells from melanoma patients were found to recognize specific fragments (epitopes) of the gp100 protein presented on the surface of cancer cells by HLA molecules.



The native gp100209-217 peptide (ITDQVPFSV) was identified as one such epitope. However, its ability to stimulate a powerful anti-cancer immune response was limited. To enhance its immunogenicity, a heteroclitic peptide was designed by modifying the amino acid sequence. The substitution of threonine with methionine at position 210 (T210M) was found to significantly increase the peptide's binding affinity for the HLA-A\*0201 molecule. This enhanced binding leads to more stable peptide-HLA complexes on the surface of antigen-presenting cells (APCs), resulting in more effective stimulation and expansion of gp100-specific CTLs.[2] This modified peptide was named G209-2M, and later, **Disomotide**.

## Synthesis of Disomotide (IMDQVPFSV)

The synthesis of **Disomotide**, a nonapeptide with the sequence Isoleucyl-Methionyl-Aspartyl-Glutaminyl-Valyl-Prolyl-Phenylalanyl-Seryl-Valine, is typically achieved through solid-phase peptide synthesis (SPPS) using the Fmoc/tBu strategy.[3][4]

## Experimental Protocol: Solid-Phase Peptide Synthesis of Disomotide

#### Materials:

- Resin: Rink Amide resin is a suitable choice for producing a C-terminally amidated peptide.
- Fmoc-protected amino acids: Fmoc-Val-OH, Fmoc-Ser(tBu)-OH, Fmoc-Phe-OH, Fmoc-Pro-OH, Fmoc-Val-OH, Fmoc-Gln(Trt)-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Met-OH, Fmoc-Ile-OH.
- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole).
- Activation base: DIPEA (N,N-Diisopropylethylamine).
- Fmoc deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide).
- Cleavage cocktail: Trifluoroacetic acid (TFA, 95%), Triisopropylsilane (TIS, 2.5%), water (2.5%).
- Solvents: DMF, DCM (Dichloromethane), Diethyl ether.



- Purification: Reversed-phase high-performance liquid chromatography (RP-HPLC) system with a C18 column.
- Analysis: Mass spectrometry (MS) and analytical RP-HPLC.

#### Procedure:

- Resin Swelling: The Rink Amide resin is swelled in DMF for 30 minutes in a reaction vessel.
- Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treating it with 20% piperidine in DMF for 20 minutes. The resin is then washed thoroughly with DMF and DCM.
- First Amino Acid Coupling (Valine): Fmoc-Val-OH is activated with HBTU/HOBt and DIPEA in DMF and then coupled to the deprotected resin for 2 hours. The resin is washed to remove excess reagents.
- Chain Elongation: Steps 2 and 3 are repeated for each subsequent amino acid in the sequence (Ser(tBu), Phe, Pro, Val, Gln(Trt), Asp(OtBu), Met, Ile). The success of each coupling step can be monitored using a qualitative ninhydrin test.
- Final Fmoc Deprotection: After the final amino acid (Isoleucine) is coupled, the terminal Fmoc group is removed using 20% piperidine in DMF.
- Cleavage and Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously by treating the resin with the cleavage cocktail (TFA/TIS/water) for 2-3 hours.
- Peptide Precipitation and Washing: The cleaved peptide is precipitated in cold diethyl ether, and the precipitate is washed several times with cold ether to remove scavengers and byproducts.
- Purification: The crude peptide is purified by RP-HPLC using a water/acetonitrile gradient containing 0.1% TFA.
- Lyophilization and Analysis: The purified peptide fractions are lyophilized to obtain a white powder. The final product is characterized by mass spectrometry to confirm the correct



molecular weight and by analytical RP-HPLC to assess purity.

### **Biological Activity and Mechanism of Action**

**Disomotide**'s primary biological activity is to act as a cancer vaccine, stimulating the cellular arm of the immune system to recognize and eliminate melanoma cells.

#### **Mechanism of Action**

- Antigen Presentation: Following subcutaneous injection, **Disomotide** is taken up by antigenpresenting cells (APCs), such as dendritic cells. Inside the APCs, the peptide is loaded onto HLA-A\*0201 molecules.
- T-Cell Activation: The peptide-HLA complexes are then presented on the surface of the APCs to CD8+ T-cells. T-cells with a T-cell receptor (TCR) that specifically recognizes the Disomotide-HLA complex become activated.
- Clonal Expansion and Differentiation: Activated T-cells undergo clonal expansion, proliferating into a large population of cytotoxic T lymphocytes (CTLs) that are specific for the gp100 antigen.
- Tumor Cell Recognition and Killing: These CTLs circulate throughout the body and can recognize and bind to melanoma cells that are presenting the native gp100209-217 epitope on their surface via HLA-A\*0201. Upon binding, the CTLs release cytotoxic granules (containing perforin and granzymes) that induce apoptosis (programmed cell death) in the melanoma cells.

#### Interplay with the PD-1/PD-L1 Signaling Pathway

The PD-1/PD-L1 pathway is a critical immune checkpoint that regulates T-cell activation and prevents excessive immune responses.[5] Many cancer cells, including melanoma, can exploit this pathway to evade immune destruction by overexpressing PD-L1 on their surface. When PD-L1 on a tumor cell binds to PD-1 on a CTL, it sends an inhibitory signal to the T-cell, leading to its inactivation or "exhaustion."

**Disomotide** vaccination can indirectly counteract this immunosuppressive mechanism. By increasing the number and activity of tumor-specific CTLs in the tumor microenvironment, the



vaccine enhances the overall anti-tumor immune pressure. This can make the tumor more susceptible to the effects of PD-1/PD-L1 checkpoint inhibitors. Combining **Disomotide** with an anti-PD-1 or anti-PD-L1 antibody can have a synergistic effect. The vaccine primes and expands the army of CTLs, while the checkpoint inhibitor removes the "brakes" on these T-cells, allowing them to effectively attack and destroy the cancer cells.

### **Quantitative Data from Clinical Trials**

Numerous clinical trials have evaluated the safety and efficacy of **Disomotide** (G209-2M), both as a monotherapy and in combination with other immunotherapies. The following tables summarize some of the key quantitative findings.

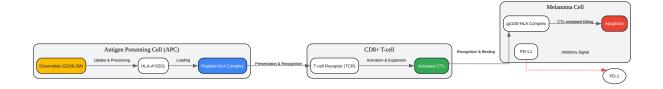
Table 1: Clinical Response Rates in Patients with Advanced Melanoma Treated with G209-2M		
Treatment Regimen	Number of Patients	Objective Response Rate (%)
G209-2M + High-Dose IL-2	185	16% (vaccine group) vs. 6% (IL-2 alone)
G209-2M + Low-Dose IL-2	26	0%
G209-2M + MART-1 peptide + IFN-α	7	2 patients had stable disease



Table 2: Immunological Responses in Patients Treated with G209-2M			
Assay	Endpoint		Result
ELISPOT Assay	Increase in peptide-specific T-cells		Observed in 4 out of 6 patients
MHC-Dextramer Assay	Increase in CD8+ gp100- specific CTLs		Significant increase in all patients
Tetramer Staining	Increase in gp100 tetramer- reactive CD8+ cells		Observed in 4 out of 27 patients
CTL Response	CTL responses	to gp100	Detected in 14% of patients
Table 3: Survival Data from a Phase III Trial of G209-2M plus IL-2 vs. IL-2 Alone			
Endpoint		G209-2M + IL-2 vs. IL-2 Alone	
Median Progression-Free Survival		2.2 months vs. 1.6 months	
Median Overall Survival		17.8 months vs. 11.1 months	

# Visualizations Signaling Pathway



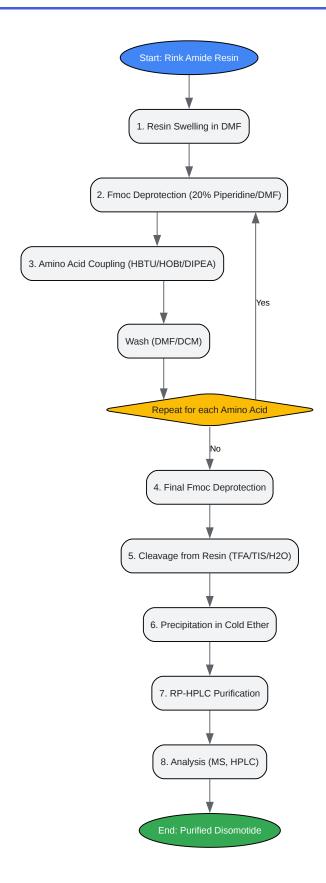


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Caption: Mechanism of action of **Disomotide** leading to CTL activation and tumor cell apoptosis.

## **Experimental Workflow**





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Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for **Disomotide**.



#### Conclusion

**Disomotide** represents a targeted and rational approach to cancer immunotherapy. By enhancing the immunogenicity of a key melanoma antigen, it effectively stimulates a specific cytotoxic T-lymphocyte response against tumor cells. While clinical trial results have shown varied success, the data supports its biological activity and provides a strong rationale for its use in combination with other immunotherapies, particularly checkpoint inhibitors that target the PD-1/PD-L1 pathway. The detailed understanding of its synthesis and mechanism of action provides a solid foundation for further research and development in the field of peptide-based cancer vaccines.

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